molecular formula C27H28N4O4S B2551100 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 2034315-11-0

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

カタログ番号: B2551100
CAS番号: 2034315-11-0
分子量: 504.61
InChIキー: ZUJZBXBBZAQAIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C27H28N4O4S and its molecular weight is 504.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel pyrrolopyrimidine derivative showing promising biological activity, particularly in the field of oncology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of pyrrolopyrimidine derivatives generally involves multi-step organic reactions. For this specific compound, key synthetic steps include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of substituents such as the ethoxyphenyl and tetrahydrofuran groups to enhance biological activity and solubility.
  • Thioether formation to improve pharmacokinetic properties.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of pyrrolopyrimidine derivatives, including their anticancer properties.

Anticancer Properties

  • Mechanism of Action : The compound exhibits antiproliferative activity by causing cell cycle arrest in the G2/M phase without inducing apoptosis. This mechanism is crucial for its potential use in cancer therapy .
  • Efficacy : In vitro studies have reported effective concentrations (EC50) ranging from 0.014 to 14.5 μM against various cancer cell lines, indicating a broad spectrum of activity .
  • Selectivity : Some derivatives have shown enhanced selectivity against mutant forms of epidermal growth factor receptor (EGFR), which is significant for treating non-small cell lung cancer (NSCLC) .

Pharmacokinetics

Pharmacokinetic studies indicate a plasma half-life of approximately 32.7 minutes for certain analogs, suggesting rapid metabolism and clearance from the body . Modifications to the structure, such as N-substitutions, have been explored to improve metabolic stability and reduce toxicity.

Case Studies

Several case studies have demonstrated the effectiveness of similar compounds in clinical settings:

  • Triple Negative Breast Cancer (TNBC) : Pyrrolopyrimidine derivatives have shown promise as therapeutic agents against TNBC due to their ability to inhibit critical pathways involved in tumor growth .
  • EGFR Mutations : The development of third-generation EGFR tyrosine kinase inhibitors (TKIs) has been a focus area, with some pyrrolopyrimidine derivatives exhibiting significantly higher potency against mutant EGFR compared to wild-type .

Data Tables

Compound NameEC50 (μM)SelectivityHalf-life (min)Application Area
Compound A0.014High32.7Cancer Therapy
Compound B0.21493-fold-NSCLC
Compound C14.5Moderate-TNBC

特性

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-2-34-20-12-10-19(11-13-20)31-26(33)25-24(22(16-29-25)18-7-4-3-5-8-18)30-27(31)36-17-23(32)28-15-21-9-6-14-35-21/h3-5,7-8,10-13,16,21,29H,2,6,9,14-15,17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJZBXBBZAQAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。